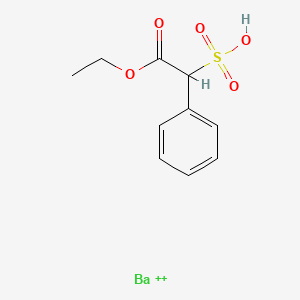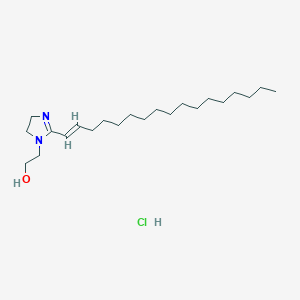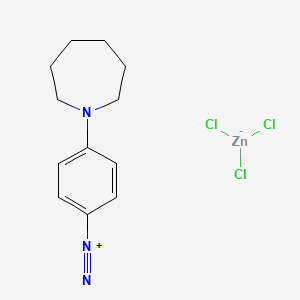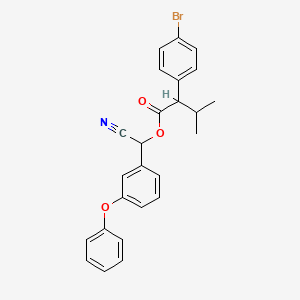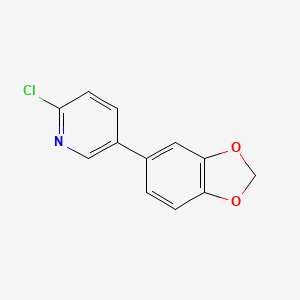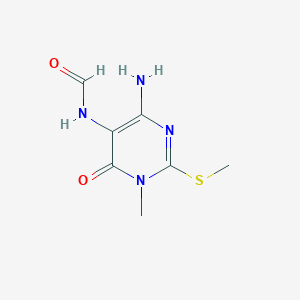
N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide is an organic compound with a complex structure that includes a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide typically involves the reaction of 4-amino-2-methylpyrimidine with methylsulfanyl and formamide under controlled conditions. The reaction is carried out in the presence of a catalyst and at elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes steps such as acylation, cyclization, and reductive amination, followed by purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and methylsulfanyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(4-amino-2-methylpyrimidin-5-yl)methylformamide
- N-(4-amino-2-methyl-6-oxopyrimidin-5-yl)formamide
- N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)acetamide
Uniqueness
N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
64194-61-2 |
|---|---|
Molecular Formula |
C7H10N4O2S |
Molecular Weight |
214.25 g/mol |
IUPAC Name |
N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide |
InChI |
InChI=1S/C7H10N4O2S/c1-11-6(13)4(9-3-12)5(8)10-7(11)14-2/h3H,8H2,1-2H3,(H,9,12) |
InChI Key |
HJPPHOUPJHMQPC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(N=C1SC)N)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


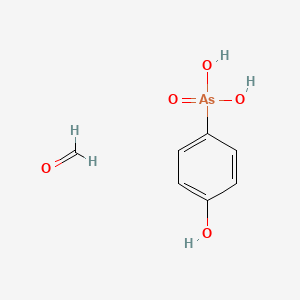
![Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate](/img/structure/B13765740.png)
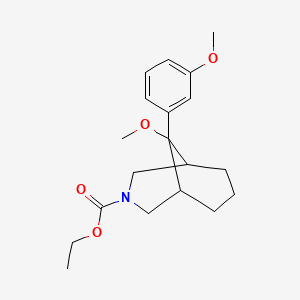
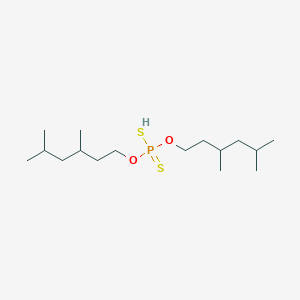

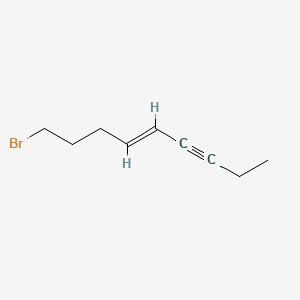
![(e)-2-[(4-Chlorophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13765764.png)
![Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride](/img/structure/B13765767.png)
